molecular formula C17H17FN2O3S B2756592 2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide CAS No. 871497-04-0

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2756592
CAS RN: 871497-04-0
M. Wt: 348.39
InChI Key: AUNIKBVNPPFIQU-UHFFFAOYSA-N
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Description

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide, commonly known as CDDO-FA, is a synthetic triterpenoid compound. It is a potent anti-inflammatory agent and has been found to have potential therapeutic applications in various diseases.

Scientific Research Applications

Synthesis and Biological Activities

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide is a compound with potential applications in the synthesis of various biologically active derivatives. Research has shown that derivatives of thiazolidinone, a core structure in this compound, have been synthesized and evaluated for antimicrobial properties. For instance, certain thiazolidinone derivatives have been found to exhibit promising antimicrobial activities against various pathogens (Gouda, Berghot, Shoeib, & Khalil, 2010).

Antimicrobial Evaluation

In another study, novel thiazole, bisthiazole, pyridone, and bispyridone derivatives were synthesized using a similar compound as a starting point. These compounds were tested for their antimicrobial activities against different bacterial and fungal strains. Some of these new compounds showed significant antimicrobial activity, highlighting the potential of this chemical scaffold in developing new antimicrobial agents (Ali, Helal, Mohamed, Ali, & Ammar, 2010).

Anticancer and Anti-inflammatory Applications

Further research into related compounds has explored their potential in anticancer and anti-inflammatory treatments. A study on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed significant anti-inflammatory activity in some derivatives, indicating the therapeutic potential of these compounds in inflammation-related disorders (Sunder & Maleraju, 2013).

Molecular Docking and Drug Design

Moreover, the structural features of thiazolidinone derivatives allow for molecular docking studies that can elucidate their interactions with biological targets, providing insights into their mechanism of action and guiding the design of more potent and selective therapeutic agents. This approach has been utilized in the development of compounds with potential anticancer activities, as demonstrated in studies where synthesized derivatives were evaluated against various cancer cell lines, showing promising results (Shams, Mohareb, Helal, & Mahmoud, 2010).

properties

IUPAC Name

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c18-12-6-8-13(9-7-12)19-14(21)10-20-16(22)15(24-17(20)23)11-4-2-1-3-5-11/h6-9H,1-5,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNIKBVNPPFIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyclohexylidene-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-fluorophenyl)acetamide

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